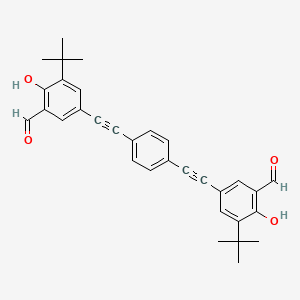
5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is a complex organic compound characterized by its unique structure, which includes a phenylene core linked by ethyne groups to two hydroxybenzaldehyde moieties with tert-butyl substituents
Preparation Methods
The synthesis of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethyne Linker: The ethyne groups are introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of Hydroxybenzaldehyde Moieties: The hydroxybenzaldehyde groups are then attached to the ethyne linker through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction, which involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.
Chemical Reactions Analysis
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents such as halogens or nitro compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Electrophilic aromatic substitution reagents: Halogens, nitro compounds
Major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) has several scientific research applications, including:
Materials Science: This compound can be used as a building block for the synthesis of π-conjugated organic materials, which are used in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Organic Electronics: Due to its unique electronic properties, this compound can be used in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is primarily related to its ability to participate in π-conjugation and intramolecular charge transfer (ICT). The phenylene core and ethyne linkers facilitate the delocalization of electrons, which enhances the compound’s electronic properties. This delocalization allows the compound to interact with various molecular targets and pathways, making it suitable for applications in organic electronics and materials science.
Comparison with Similar Compounds
Similar compounds to 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) include:
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(pyridin-2-amine): This compound also features a phenylene core linked by ethyne groups but has pyridin-2-amine moieties instead of hydroxybenzaldehyde groups.
2,2’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(6-bromoquinoline): This compound includes a phenylene core linked by ethyne groups with 6-bromoquinoline moieties.
Properties
Molecular Formula |
C32H30O4 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
3-tert-butyl-5-[2-[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]ethynyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C32H30O4/c1-31(2,3)27-17-23(15-25(19-33)29(27)35)13-11-21-7-9-22(10-8-21)12-14-24-16-26(20-34)30(36)28(18-24)32(4,5)6/h7-10,15-20,35-36H,1-6H3 |
InChI Key |
KKJCWHZUSRYIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC=C(C=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)
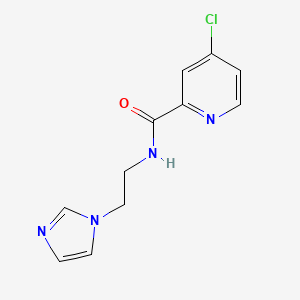
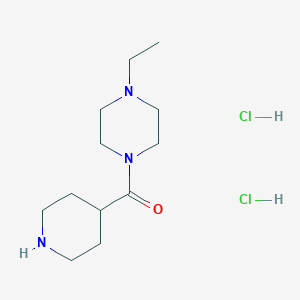


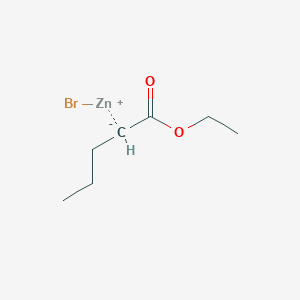

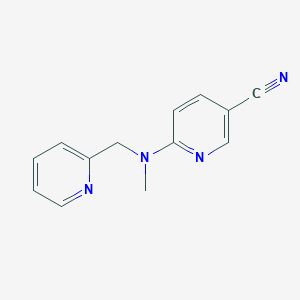
![4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B14901772.png)
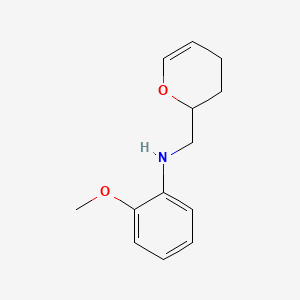
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
![Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901804.png)

![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)
